REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]#[N:4].C(N(CC)CC)C.[CH2:12]([S:15](Cl)(=[O:17])=[O:16])[CH2:13][CH3:14]>ClCCCl>[C:3]([CH2:2][NH:1][S:15]([CH2:12][CH2:13][CH3:14])(=[O:17])=[O:16])#[N:4]
|
Name
|
|
Quantity
|
14.25 g
|
Type
|
reactant
|
Smiles
|
NCC#N
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
32.76 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
13.19 g
|
Type
|
reactant
|
Smiles
|
C(CC)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction was cooled to zero degrees Celsius
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CNS(=O)(=O)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.56 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |